molecular formula C14H12KN3O5 B5008298 potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate

potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate

Cat. No.: B5008298
M. Wt: 341.36 g/mol
InChI Key: OZORUEKFOYGTSF-TWNLEINFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate is a complex organic compound with a unique structure that includes a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate typically involves the reaction of phthalic anhydride with hydrazine to form phthalimide. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the hydrazone functionality. The final step involves the reaction with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine.

    Substitution: The phthalimide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the hydrazone.

    Reduction: Reduced forms of the hydrazone, such as hydrazine derivatives.

    Substitution: Substituted phthalimide derivatives.

Scientific Research Applications

Chemistry

In chemistry, potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone or hydrazine functionalities. It may also be used in the development of new biochemical assays.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features.

    Hydrazones: Compounds with similar hydrazone functionalities.

    Potassium salts: Other potassium salts with different organic moieties.

Uniqueness

What sets potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate apart is its combination of a phthalimide moiety with a hydrazone functionality, making it a versatile compound for various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a unique and valuable compound in scientific research.

Properties

IUPAC Name

potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5.K/c1-8(15-16-11(18)6-12(19)20)7-17-13(21)9-4-2-3-5-10(9)14(17)22;/h2-5H,6-7H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/b15-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZORUEKFOYGTSF-TWNLEINFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC(=O)[O-])CN1C(=O)C2=CC=CC=C2C1=O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC(=O)[O-])/CN1C(=O)C2=CC=CC=C2C1=O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12KN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.